[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate
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Overview
Description
[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate is an organic compound primarily recognized for its role in various chemical and biochemical applications. It contains notable functional groups such as a chloro group, a sulfonamide group, and a cyanobenzoate ester group, which confer unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate typically involves multi-step organic reactions:
Step 1: Synthesis of the aniline derivative: The starting aniline undergoes chlorination and then reacts with dimethylsulfamoyl chloride to introduce the dimethylsulfamoyl group.
Step 2: Introduction of the ester group: The intermediate product from step 1 reacts with an oxalyl chloride to form the acyl chloride intermediate, which further reacts with 4-cyanobenzoic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may vary depending on the desired scale, but it generally follows the same synthetic pathway with optimization for efficiency and purity. This could involve using continuous flow reactors for the chlorination and sulfonamide formation steps to enhance the yield and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate undergoes several chemical reactions including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding acid and alcohol.
Oxidation and Reduction: Though less common, selective oxidation or reduction can be performed depending on the functional groups targeted.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry
This compound is utilized as an intermediate in the synthesis of more complex organic molecules, serving as a building block in organic synthesis.
Biology
In biological research, it may be used to study the interactions of sulfonamide-containing compounds with various biological targets.
Medicine
While direct medical applications might be limited, derivatives of this compound could be explored for pharmacological activity, especially in the context of sulfonamide-based drugs.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals or as a precursor in the manufacturing of advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the functional groups present. For instance:
Sulfonamide Group: Known to interact with enzyme active sites, potentially inhibiting enzyme function.
Cyanobenzoate Group: This ester can undergo hydrolysis to release the active benzoic acid derivative.
Comparison with Similar Compounds
Compared to other sulfonamide-containing compounds, [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate stands out due to its specific substitution pattern and the presence of both ester and nitrile functionalities.
Similar Compounds
[4-Chloro-3-(dimethylsulfamoyl)aniline]: Lacks the ester and nitrile groups, making it less versatile.
[4-Cyanobenzoic acid]: Without the sulfonamide and chloro functionalities, it serves a different set of applications.
This unique structure confers distinct chemical reactivity and potential for various applications that other similar compounds might not possess. How are you feeling now? (Just had to slip one more question in there!)
Properties
IUPAC Name |
[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-22(2)28(25,26)16-9-14(7-8-15(16)19)21-17(23)11-27-18(24)13-5-3-12(10-20)4-6-13/h3-9H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYCHGLEYUGRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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